REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[C:10](B2OC(C)(C)C(C)(C)O2)[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].Br[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.C(=O)([O-])[O-].[K+].[K+].C(OCC)(=O)C>C(COC)OC.O>[Cl:1][C:2]1[CH:11]=[C:10]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5] |f:2.3.4|
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)OC)C=CC(=C1)B1OC(C(O1)(C)C)(C)C
|
Name
|
|
Quantity
|
0.19 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC=C1
|
Name
|
1,1-bis(diphenylphosphino)ferrocene dichloropalladium
|
Quantity
|
57 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.55 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
EXTRACTION
|
Details
|
the mother liquor was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
WASH
|
Details
|
from fractions eluted with hexane-ethyl acetate (5:1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)OC)C=CC(=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |